5-bromo-N-[4-(dimethylsulfamoyl)phenyl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-[4-(dimethylsulfamoyl)phenyl]pyridine-3-carboxamide is a chemical compound with the molecular formula C14H14BrN3O3S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[4-(dimethylsulfamoyl)phenyl]pyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials
Bromination: The pyridine derivative is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Dimethylsulfamoylation: The brominated pyridine is then reacted with dimethylsulfamoyl chloride in the presence of a base such as triethylamine to introduce the dimethylsulfamoyl group.
Coupling Reaction: The final step involves coupling the dimethylsulfamoylated pyridine with a phenyl carboxamide derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[4-(dimethylsulfamoyl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the pyridine ring or the dimethylsulfamoyl group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., K2CO3, NaH).
Oxidation: Oxidizing agents (e.g., m-chloroperbenzoic acid, hydrogen peroxide).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).
Coupling Reactions: Palladium catalysts, boronic acids, and bases (e.g., K3PO4, NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-bromo-N-[4-(dimethylsulfamoyl)phenyl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 5-bromo-N-[4-(dimethylsulfamoyl)phenyl]pyridine-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine and dimethylsulfamoyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-[4-(methylsulfamoyl)phenyl]pyridine-3-carboxamide
- 5-chloro-N-[4-(dimethylsulfamoyl)phenyl]pyridine-3-carboxamide
- 5-bromo-N-[4-(dimethylsulfamoyl)phenyl]pyridine-2-carboxamide
Uniqueness
5-bromo-N-[4-(dimethylsulfamoyl)phenyl]pyridine-3-carboxamide is unique due to the specific combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the bromine atom allows for versatile substitution reactions, while the dimethylsulfamoyl group can enhance its solubility and biological activity.
Properties
IUPAC Name |
5-bromo-N-[4-(dimethylsulfamoyl)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O3S/c1-18(2)22(20,21)13-5-3-12(4-6-13)17-14(19)10-7-11(15)9-16-8-10/h3-9H,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKWPAVZQNROCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.